
1-(4-氯-6-甲基吡啶-2-基)哌嗪
描述
“1-(4-Chloro-6-methylpyridin-2-yl)piperazine” is a chemical compound with the linear formula C10H14ClN3 . It’s a derivative of piperazine, a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-(4-Chloro-6-methylpyridin-2-yl)piperazine” consists of a six-membered piperazine ring attached to a pyridine ring via a nitrogen atom .科学研究应用
发光性质
- 发光材料: 具有哌嗪取代基的化合物,例如 2-甲基-6-(4-甲基-哌嗪-1-基)-苯并[de]异喹啉-1,3-二酮,表现出发光性质,使其成为 pH 探针和光致电子转移应用的潜在候选者 (Gan, Chen, Chang, & Tian, 2003).
结构分析
- 晶体结构分析: 8-{4-[(6-苯基吡啶-3-基)甲基]哌嗪-1-基}-3,4-二氢喹啉-2(1H)-酮的盐酸盐已被结晶并分析,有助于理解化学中的分子结构 (Ullah & Stoeckli-Evans, 2021).
药物开发
- 抗糖尿病药: 哌嗪衍生物已被确定为新的抗糖尿病化合物。例如,在糖尿病大鼠模型中,发现 1-甲基-4-(2', 4'-二氯苯甲基)-2-(4',5'-二氢-1'H-咪唑-2'-基)哌嗪是一种有效的抗糖尿病药 (Le Bihan et al., 1999).
抗癌研究
- 抗癌活性: 一些哌嗪衍生物已显示出作为抗癌剂的潜力。例如,带有哌嗪部分的 1,2,4-三嗪结构的化合物对乳腺癌细胞表现出有希望的抗增殖作用 (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
分子合成
- 双重抗高血压药的合成: 已经对合成新的化合物(如 3-(4-芳基哌嗪-1-基)-2-羟丙基 4-丙氧基苯甲酸酯)进行了研究,这些化合物可能可用作抗高血压药 (Marvanová et al., 2016).
抗菌研究
- 抗分枝杆菌活性: 哌嗪-硫代氨基甲酸腙杂合体已被设计并显示出对结核分枝杆菌的有效抑制作用,证明了它们在抗菌研究中的价值 (Jallapally et al., 2014).
作用机制
Target of Action
1-(4-Chloro-6-methylpyridin-2-yl)piperazine (CMP) is a heterocyclic compound that belongs to the class of piperazine derivatives
Mode of Action
Piperazine compounds, however, generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism . As a GABA receptor agonist, piperazine may increase the activity of GABA, an inhibitory neurotransmitter, leading to hyperpolarization of the neuron and decreased neuronal excitability .
生化分析
Biochemical Properties
1-(4-Chloro-6-methylpyridin-2-yl)piperazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA receptors, which are involved in inhibitory neurotransmission . The nature of these interactions often involves binding to the active sites of these biomolecules, leading to either inhibition or activation of their functions.
Molecular Mechanism
At the molecular level, 1-(4-Chloro-6-methylpyridin-2-yl)piperazine exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA receptors, leading to their activation or inhibition . This binding interaction can result in changes in gene expression and enzyme activity. For instance, it has been reported to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
Dosage Effects in Animal Models
The effects of 1-(4-Chloro-6-methylpyridin-2-yl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, in animal studies, high doses of the compound have been associated with neurotoxic symptoms such as convulsions and restlessness . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
1-(4-Chloro-6-methylpyridin-2-yl)piperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to inhibit acetylcholinesterase, affecting the metabolism of acetylcholine . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 1-(4-Chloro-6-methylpyridin-2-yl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, the compound may be transported across cell membranes by specific transporters, influencing its distribution within tissues.
Subcellular Localization
The subcellular localization of 1-(4-Chloro-6-methylpyridin-2-yl)piperazine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
1-(4-chloro-6-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-6-9(11)7-10(13-8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZOHBHYRUUDBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N2CCNCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


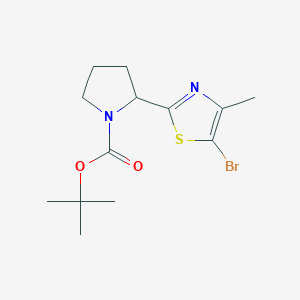
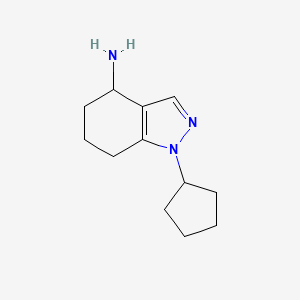
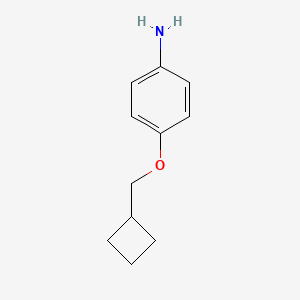

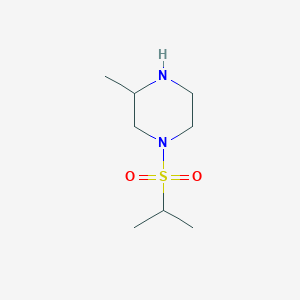
![1-[(Cyclopropylmethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B1400143.png)
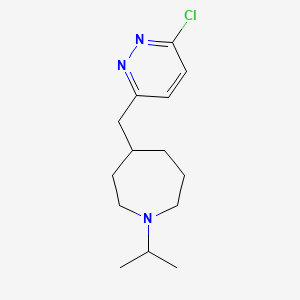
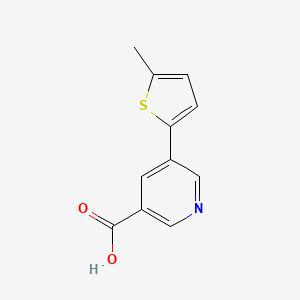
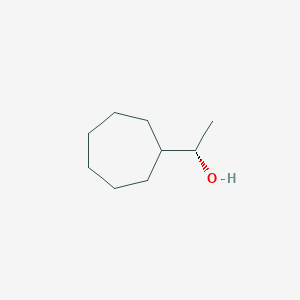
![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1400152.png)
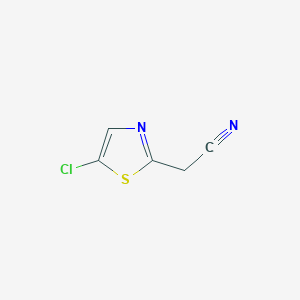
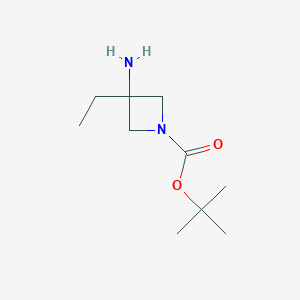
![(3E)-1-benzyl-3-[(dimethylamino)methylene]piperidin-4-one](/img/structure/B1400155.png)

